(4-Methoxypyridin-2-YL)boronic acid
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Overview
Description
(4-Methoxypyridin-2-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a methoxy group at the 4-position. It is widely used as a reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxypyridin-2-YL)boronic acid can be achieved through several methods:
Metal-Halogen Exchange: This method involves the reaction of the corresponding pyridinyl halides with trialkylborates.
Directed Ortho-Metallation (DoM): This approach uses the metal-hydrogen exchange of substituted pyridine followed by borylation with trialkylborates.
Palladium-Catalyzed Cross Coupling: Halopyridines are reacted with tetraalkoxydiboron or dialkoxyhydroborane under palladium catalysis.
C-H or C-F Bond Activation: Catalyzed by iridium or rhodium, this method involves the activation of C-H or C-F bonds followed by borylation.
[4+2] Cycloaddition: This method involves the cycloaddition reaction to form the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: (4-Methoxypyridin-2-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with amines or alcohols in the presence of a copper catalyst.
Petasis Reaction: The boronic acid reacts with amines and aldehydes to form substituted amines.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Employed in Chan-Lam coupling reactions.
Trialkylborates: Used in the borylation step of various synthetic routes.
Major Products:
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Substituted Amines: Produced in Petasis reactions.
Aryl Ethers and Amines: Result from Chan-Lam coupling reactions.
Scientific Research Applications
(4-Methoxypyridin-2-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methoxypyridin-2-YL)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The compound’s ability to form reversible covalent bonds with diols and other nucleophiles underlies its utility in various applications .
Comparison with Similar Compounds
(2-Methylpyridin-4-yl)boronic Acid: Similar in structure but with a methyl group instead of a methoxy group.
Pyridin-4-ylboronic Acid: Lacks the methoxy substitution, making it less electron-rich.
(2-Bromopyridin-4-yl)boronic Acid: Contains a bromine atom, introducing different reactivity.
Uniqueness: (4-Methoxypyridin-2-YL)boronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and electronic properties. This makes it particularly useful in reactions where electron-donating groups are beneficial .
Biological Activity
(4-Methoxypyridin-2-YL)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by the presence of a pyridine ring substituted with a methoxy group, plays a significant role in various biological systems, particularly in enzyme inhibition and as a building block in organic synthesis.
The chemical formula of this compound is C6H8BNO3. Its structure includes a boron atom that can form stable complexes with nucleophiles, facilitating various chemical reactions, notably the Suzuki coupling reaction, which is essential for constructing carbon-carbon bonds in organic synthesis .
Biological Activity
The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. Research indicates that compounds containing pyridine rings often exhibit diverse biological activities, including:
- Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, particularly those involved in bacterial metabolism. For instance, it has been evaluated for its inhibitory effects on phosphopantetheinyl transferases (PPTases), which are critical for bacterial cell viability .
- Antibacterial Activity : The compound has demonstrated potential antibacterial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA). It operates through mechanisms that do not induce rapid cytotoxic responses in human cells, making it a candidate for further therapeutic development .
The mechanism of action for this compound involves its ability to bind to active sites on enzymes, thereby inhibiting their function. For example, it has been shown to inhibit Sfp-PPTase at submicromolar concentrations, suggesting a strong binding affinity that could be exploited for therapeutic purposes .
Case Studies and Research Findings
- Inhibition of PPTases : A study highlighted the compound's effectiveness in inhibiting bacterial Sfp-PPTase with an IC50 value of approximately 0.29 μM. This indicates significant potential for treating bacterial infections without affecting human orthologs .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the pyridine ring can significantly alter biological activity. For instance, the introduction of different substituents on the pyridine ring was found to enhance or diminish antibacterial potency .
- Aqueous Solubility and Metabolic Stability : The incorporation of polar functional groups into the structure improved aqueous solubility while maintaining metabolic stability. This balance is crucial for optimizing drug candidates for therapeutic use .
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Pyridinylboronic Acid | Pyridine ring instead of pyrimidine | Exhibits different reactivity patterns |
3-Pyridylboronic Acid | Similar structure but different substitution | Varies in biological activity |
2-Pyrimidinylboronic Acid | Different position of boron attachment | May show distinct enzyme inhibition |
5-Fluoropyrimidin-2-ylboronic Acid | Fluorine substitution enhances reactivity | Potentially higher bioactivity |
This table illustrates how variations in substitution patterns can lead to significant differences in reactivity and biological activity.
Properties
IUPAC Name |
(4-methoxypyridin-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4,9-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRFELMBEBUVKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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